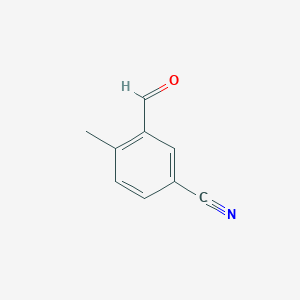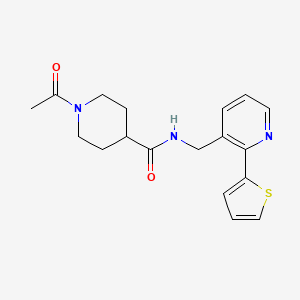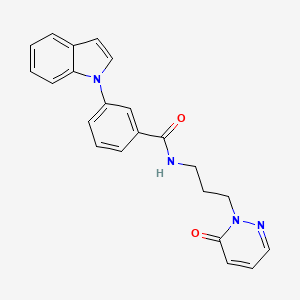
N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide” is a compound that contains a thiazole ring. Thiazoles are important heterocyclic compounds that exhibit diverse biological activities . They are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación
Antioxidant Applications
Thiazole derivatives are known for their antioxidant properties, which are crucial in protecting cells from oxidative stress. This compound could potentially be used to neutralize free radicals and prevent cellular damage, which is a common pathway for various diseases, including neurodegenerative disorders .
Analgesic and Anti-inflammatory Applications
The analgesic properties of thiazole derivatives make them suitable for pain management. Additionally, their anti-inflammatory effects can be harnessed in the treatment of chronic inflammatory diseases such as arthritis, where they may inhibit the synthesis of pro-inflammatory cytokines .
Antimicrobial and Antifungal Applications
Thiazoles have been incorporated into drugs like sulfathiazole, an antimicrobial agent. The subject compound could be explored for its efficacy against bacterial infections. Similarly, its antifungal potential can be assessed, possibly offering new treatments for fungal infections .
Antiviral Applications
With the thiazole ring’s ability to be modified into various antiretroviral drugs, this compound might be researched for its applications in treating viral infections, including HIV, by interfering with virus replication processes .
Diuretic Applications
Thiazole derivatives can act as diuretics, aiding in the removal of excess fluid from the body. This compound could be investigated for its potential to treat conditions like hypertension and edema by promoting urine production .
Anticonvulsant and Neuroprotective Applications
The compound’s potential anticonvulsant effects could make it valuable in the treatment of epilepsy. Moreover, its neuroprotective properties may offer benefits in the management of neurodegenerative diseases by safeguarding neurons against damage .
Antitumor and Cytotoxic Applications
Thiazole derivatives have shown promise in cancer therapy due to their antitumor and cytotoxic activities. This compound could be studied for its ability to inhibit tumor growth or induce apoptosis in cancer cells .
Antithrombotic and Cardiovascular Applications
As thiazole compounds can act as fibrinogen receptor antagonists with antithrombotic activity, this particular derivative could be useful in preventing blood clots, thereby reducing the risk of cardiovascular events like heart attacks and strokes .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with various targets inducing biological effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been reported to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The molecular electrostatic potential (mep) surface of the thiazole ring plays a significant role in drug–target protein interaction .
Propiedades
IUPAC Name |
N-[2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S2/c1-16-5-4-8-19(13-16)22-24-20(15-27-22)11-12-23-28(25,26)21-10-9-17-6-2-3-7-18(17)14-21/h2-10,13-15,23H,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWABJPGWDUTAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-{(4-methylphenyl)[2-oxo-2-(phenylamino)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2359203.png)





![[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(2,4-dichlorophenyl)carbamate](/img/structure/B2359210.png)
![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2359211.png)




![1-{2-[(2,2-Diphenylacetyl)oxy]ethyl}-2,4,6-trimethylpyridin-1-ium perchlorate](/img/structure/B2359217.png)
![8-((3-Chlorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2359221.png)